Potassium diacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

4251-29-0 |

|---|---|

Molecular Formula |

C4H8KO4+ |

Molecular Weight |

159.20 g/mol |

IUPAC Name |

potassium acetic acid |

InChI |

InChI=1S/2C2H4O2.K/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+1 |

InChI Key |

FHUOTRMCFQTSOA-UHFFFAOYSA-N |

Canonical SMILES |

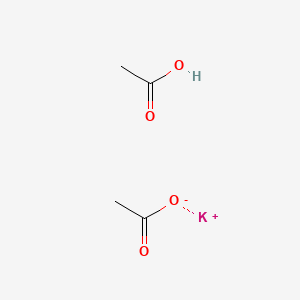

CC(=O)O.CC(=O)O.[K+] |

Other CAS No. |

4251-29-0 |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis and characterization of potassium diacetate"

An In-depth Technical Guide to the Synthesis and Characterization of Potassium Diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (also known as potassium hydrogen diacetate). It includes detailed experimental protocols, tabulated quantitative data, and workflow visualizations to support research and development activities.

Introduction

This compound, with the chemical formula KH(CH₃COO)₂, is an acidic salt composed of potassium cations and diacetate anions. It is a white, crystalline solid that is highly soluble in water[1][2]. Functionally, it acts as a compound of acetic acid and potassium acetate[1]. It is widely utilized in various industries, including food processing as a preservative and pH regulator (E number E261), and in pharmaceuticals for its buffering capabilities[1][2]. This guide details the common laboratory-scale synthesis and the analytical techniques used to verify its structure, purity, and properties.

Synthesis of this compound

The synthesis of this compound is primarily achieved through an acid-base neutralization reaction. This involves reacting acetic acid with a potassium-containing base, such as potassium hydroxide or potassium carbonate[1][3][4].

Reaction Principle:

The reaction with potassium hydroxide is a direct neutralization: CH₃COOH + KOH → CH₃COOK + H₂O

Followed by the formation of the diacetate complex with excess acetic acid: CH₃COOK + CH₃COOH → KH(CH₃COO)₂

Alternatively, using potassium carbonate involves the release of carbon dioxide: K₂CO₃ + 4CH₃COOH → 2KH(CH₃COO)₂ + H₂O + CO₂

The potassium hydroxide route is often preferred for its simplicity, while the carbonate route requires careful addition of acid to manage effervescence[5].

Experimental Protocol: Synthesis via Neutralization

This protocol describes the synthesis using potassium hydroxide and acetic acid.

Materials:

-

Glacial Acetic Acid (CH₃COOH)

-

Potassium Hydroxide (KOH)

-

Distilled Water

-

Beakers and Magnetic Stirrer

-

pH Meter or pH indicator strips

-

Heating Mantle

-

Crystallization Dish

-

Büchner Funnel and Filter Paper

-

Vacuum Oven or Desiccator

Procedure:

-

Prepare a Potassium Hydroxide Solution: In a beaker, carefully dissolve a known amount of potassium hydroxide in a minimal amount of distilled water. Stir the solution until the KOH is completely dissolved. Safety Note: This process is exothermic.

-

Reaction: Slowly add a stoichiometric equivalent of glacial acetic acid to the potassium hydroxide solution while stirring continuously. To form the diacetate, a second equivalent of acetic acid is then added.

-

pH and Temperature Control: Monitor the reaction. For precise control, slowly add the potassium hydroxide solution to the acetic acid solution until the pH of the mixture reaches approximately 7.0 for the initial neutralization, then add the second equivalent of acetic acid[6]. The temperature should be controlled to remain below 90°C to prevent bumping and ensure a controlled reaction[7].

-

Concentration and Crystallization: Gently heat the resulting solution to evaporate excess water and concentrate the solution. Continue heating until crystals begin to precipitate[5].

-

Cooling: Remove the solution from heat and allow it to cool slowly to room temperature. For higher yield, the solution can be placed in an ice bath to promote further crystallization.

-

Filtration: Isolate the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven or a desiccator until a constant weight is achieved. For anhydrous potassium acetate, heating to fusion in an iron or nickel dish may be performed, followed by pulverization while still warm[8].

Synthesis Workflow

Characterization of this compound

After synthesis, a series of analytical techniques are employed to confirm the identity, purity, structure, and thermal properties of the compound.

Physicochemical Properties

Basic physical and chemical properties are the first indicators of a successful synthesis. These are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₄H₇KO₄ (or KH(C₂H₃O₂)₂) | [2] |

| Molecular Weight | ~150.21 g/mol | [2] |

| Appearance | White, crystalline, odorless powder | [1][2] |

| Melting Point | 292 °C (decomposes) | [1][6] |

| Solubility | Highly soluble in water (~650 g/L at 20°C); soluble in alcohol | [1][2] |

| pH (10% solution) | 4.5 - 5.0 |[2] |

X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique for determining the crystalline structure of a solid. For potassium hydrogen diacetate, XRD analysis reveals a monoclinic crystal system.

Experimental Protocol: Powder XRD

-

Sample Preparation: A small amount of the dried this compound powder is finely ground to ensure random crystal orientation.

-

Mounting: The powder is packed into a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).

-

Analysis: The resulting diffractogram is processed to identify the peak positions and intensities, which are then compared to known standards or used for crystal structure determination.

Table 2: Summary of Crystallographic Data for Potassium Hydrogen Diacetate

| Parameter | Value | Reference(s) |

|---|---|---|

| Crystal System | Monoclinic | [2][9] |

| Space Group | P2₁/n | [9] |

| a | 4.085 Å | [9] |

| b | 23.84 Å | [9] |

| c | 7.226 Å | [9] |

| β | 97.4° | [9] |

| Z (formula units/cell) | 4 |[9] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key signatures are the vibrations of the carboxylate group (COO⁻) and the O-H bond from the hydrogen-bonded acetic acid.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a mull with Nujol[10].

-

Background Scan: A background spectrum of the empty sample chamber is recorded.

-

Sample Scan: The sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Analysis: The spectrum is analyzed to identify characteristic absorption bands corresponding to specific molecular vibrations.

Table 3: Key FTIR Absorption Bands for Acetate-Containing Compounds

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference(s) |

|---|---|---|

| ~3500-2500 | O-H stretching (broad, due to hydrogen bonding) | [11] |

| ~1710 | C=O stretching (of the carboxylic acid) | [12] |

| ~1600-1550 | Asymmetric COO⁻ stretching (carboxylate) | [12] |

| ~1415-1400 | Symmetric COO⁻ stretching (carboxylate) | [12] |

| ~1300-1180 | C-O stretching |[12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. ¹H NMR is particularly useful for identifying the protons in the methyl group of the acetate moiety.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve a small amount of the this compound sample in a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

Data Acquisition: The sample tube is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired.

-

Analysis: The resulting spectrum is analyzed for chemical shifts (δ), which indicate the chemical environment of the protons.

Table 4: ¹H NMR Chemical Shift for Potassium Acetate in D₂O

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

|---|---|---|

| ~1.8-1.9 | Protons of the methyl group (-CH₃) | [4][13] |

Note: The spectrum for this compound is expected to be very similar to that of potassium acetate, showing a singlet for the chemically equivalent methyl protons.

Thermal Analysis (TGA/DSC)

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of materials[14][15]. TGA measures changes in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Experimental Protocol: TGA/DSC

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-15 mg) is placed in a crucible (e.g., alumina or platinum).

-

Data Acquisition: The crucible is placed in the TGA/DSC instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen)[16].

-

Analysis: The TGA curve shows mass loss steps corresponding to dehydration or decomposition. The DSC curve shows endothermic or exothermic peaks corresponding to melting, crystallization, or decomposition.

Table 5: Thermal Analysis Data for Potassium Acetate and its Hydrates

| Technique | Event | Approximate Temperature | Observation | Reference(s) |

|---|---|---|---|---|

| DSC | Melting | 291 K (18 °C) | Melting of potassium acetate dihydrate | [17] |

| TGA | Decomposition | > 300 °C | Onset of major decomposition | [16] |

| DSC | Melting (Anhydrous) | 292 °C | Melting point of anhydrous salt |[1][6] |

Characterization Workflow

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. mondstar.com [mondstar.com]

- 3. Potassium acetate - Wikipedia [en.wikipedia.org]

- 4. Potassium Acetate synthesis - chemicalbook [chemicalbook.com]

- 5. alfa-industry.com [alfa-industry.com]

- 6. SATHEE: Chemistry Potassium Acetate [sathee.iitk.ac.in]

- 7. CN107434763A - A kind of preparation method of potassium acetate - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. Crystal structures of the acid salts of some monobasic acids. Part XV. Potassium hydrogen diacetate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. RU2690186C1 - Simultaneous quantitative determination of glycerine and potassium acetate in aqueous solution by 1h nmr spectroscopy - Google Patents [patents.google.com]

- 14. web.abo.fi [web.abo.fi]

- 15. Thermal Analysis TA, TGA, DSC, DTA | PPTX [slideshare.net]

- 16. jcsp.org.pk [jcsp.org.pk]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of Potassium Diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of potassium diacetate, also known as potassium hydrogen diacetate (KH(CH₃COO)₂). The information presented is curated for researchers and professionals in the fields of crystallography, materials science, and pharmaceutical development, offering detailed structural data and procedural insights.

Introduction

This compound is an acid salt composed of a potassium cation and a hydrogen-bonded diacetate anion. Its structure is of significant interest as it represents a classic example of a Type B acid salt, where the acetic acid and acetate components are crystallographically distinct. These entities are linked by a short, unsymmetrical hydrogen bond. Understanding the precise atomic arrangement within the crystal lattice is crucial for applications in catalysis, as a food preservative (E261), and in the development of new materials.

Crystallographic Data

The crystal structure of this compound was determined by X-ray analysis. The key crystallographic data are summarized in the tables below.[1]

Crystal Data and Structure Refinement

| Parameter | Value |

| Chemical Formula | C₄H₇KO₄ |

| Formula Weight | 158.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Molecules per Unit Cell (Z) | 4 |

| Final R-factor | 0.106 for 849 data |

Unit Cell Parameters

| Parameter | Value (Å) |

| a | 4.085 |

| b | 23.84 |

| c | 7.226 |

| β | 97.4° |

Molecular Geometry

The defining feature of the this compound crystal structure is the diacetate anion, which consists of an acetic acid molecule and an acetate anion linked by a strong hydrogen bond. The O···O distance in this hydrogen bond is reported to be 2.476(8) Å.[1] While the full, detailed bond lengths and angles from the original study are not available in the abstract, typical values for acetate and acetic acid are provided below for comparative purposes.

Typical Bond Lengths and Angles

| Bond/Angle | Typical Value (Å or °) | Description |

| C=O (in COOH) | ~1.20 Å | Double bond in the carboxylic acid group. |

| C-O (in COOH) | ~1.34 Å | Single bond in the carboxylic acid group. |

| C-O (in COO⁻) | ~1.26 Å | Delocalized bonds in the carboxylate anion.[2] |

| C-C | ~1.52 Å | Single bond between the carbon atoms. |

| O-C=O (in COOH) | ~120° | Angle within the carboxylic acid group. |

| O-C-O (in COO⁻) | ~120° | Angle within the carboxylate anion. |

Experimental Protocols

The crystal structure of this compound was elucidated using single-crystal X-ray diffraction. The following outlines the probable experimental workflow based on the available information and standard crystallographic practices of the era.

Synthesis and Crystallization

Single crystals of this compound suitable for X-ray analysis can be grown from an aqueous solution containing equimolar amounts of potassium acetate and acetic acid. Slow evaporation of the solvent at room temperature is a common method for obtaining high-quality crystals.

Generalized Protocol:

-

Prepare a saturated aqueous solution of potassium acetate.

-

Add an equimolar amount of glacial acetic acid to the solution.

-

Stir the solution until all components are fully dissolved.

-

Filter the solution to remove any impurities.

-

Allow the solution to stand undisturbed in a loosely covered container to permit slow evaporation of the water.

-

Harvest the resulting single crystals.

X-ray Diffraction Data Collection

The original study utilized X-ray analysis to determine the structure.[1] A typical procedure for data collection on a single-crystal X-ray diffractometer would involve the following steps:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. Data is collected over a range of angles to ensure a complete dataset.

-

Instrumentation: While the specific instrument used in the original study is not detailed, four-circle diffractometers were common during that period.

Structure Solution and Refinement

The structure was solved using the heavy-atom method.[1] This method is particularly useful when a heavy atom (in this case, potassium) is present in the crystal structure.

-

Structure Solution: The positions of the heavy atoms (potassium) are determined from the Patterson function, which is calculated from the measured diffraction intensities. The phases of the structure factors are then estimated from the contributions of the heavy atoms.

-

Structure Refinement: An initial model of the crystal structure is refined using a least-squares method. In the case of this compound, anisotropic least-squares analysis was employed, which allows for the thermal motion of each atom to be modeled as an ellipsoid.[1] The refinement process continues until the calculated diffraction pattern shows the best possible agreement with the experimental data, as indicated by a low R-factor.

Visualization of the Crystallographic Workflow

The following diagram illustrates the logical workflow of a typical single-crystal X-ray diffraction analysis.

Caption: Workflow for single-crystal X-ray structure analysis.

References

An In-Depth Technical Guide to the Physicochemical Properties of Potassium Diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of potassium diacetate. The information is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Chemical Identity and Structure

This compound, also known as potassium hydrogen diacetate, is the potassium salt of acetic acid. It is a complex of potassium acetate and acetic acid.

-

IUPAC Name: potassium;acetic acid;acetate[1]

-

Molecular Weight: 158.19 g/mol [1][]

-

E-Number: E261(ii)[5]

Tabulated Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇KO₄ | [1][2][4][5] |

| Molecular Weight | 158.19 g/mol | [1][] |

| Appearance | White crystalline powder or granules. | [3][5] |

| Odor | Odorless to faint acetic odor. | [7] |

| Melting Point | 148 °C | [] |

| pKa of Acetic Acid | 4.76 | [8] |

| pH (10% w/v solution) | 4.5 - 5.0 | [2][5] |

| Density | 1.57 g/cm³ | [9] |

Table 1: General Physicochemical Properties

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 650 g/L (highly soluble) | 20 | [2] |

| Ethanol | Soluble | Not specified | [3][5] |

| Methanol | Soluble | Not specified | [5] |

| Glycerin | Soluble | Not specified | [2] |

| Ether | Insoluble | Not specified | [5] |

| Acetone | Insoluble | Not specified | [5] |

Table 2: Solubility Profile

Key Physicochemical Characteristics

Stability and Storage: this compound is a stable compound under normal conditions.[9] It is, however, hygroscopic and deliquescent, meaning it readily absorbs moisture from the air.[5] Therefore, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and moisture.[2][9] It is incompatible with strong oxidizing agents.[9]

Hygroscopicity: The hygroscopic nature of this compound is a critical consideration in formulation development, as moisture uptake can affect the physical and chemical stability of the final product.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below.

Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of this compound using a melting point apparatus.

Apparatus:

-

Melting point apparatus with a heating block and temperature control.

-

Glass capillary tubes (sealed at one end).

-

Sample of this compound, finely powdered.

-

Thermometer or digital temperature probe.

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a glass capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more controlled heating rate (e.g., 1-2 °C per minute) near the expected melting point for an accurate determination.[10]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has melted is recorded as the completion of melting.[10] The range between these two temperatures is the melting point range.

Determination of Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the solubility of this compound in a given solvent.

Materials:

-

This compound.

-

Selected solvent (e.g., water, ethanol).

-

Flasks with stoppers.

-

Shaking incubator or magnetic stirrer with a temperature-controlled environment.

-

Analytical balance.

-

Filtration apparatus (e.g., syringe filters).

-

Analytical method for quantification of this compound (e.g., HPLC, titration).

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a flask.

-

Equilibration: The flask is sealed and placed in a shaking incubator or on a magnetic stirrer at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method.

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L or g/100g ).

Determination of pKa (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) of the acetic acid component of this compound using potentiometric titration.

Apparatus and Reagents:

-

pH meter with a calibrated electrode.

-

Burette.

-

Magnetic stirrer and stir bar.

-

Beaker.

-

Standardized solution of a strong base (e.g., 0.1 M NaOH).

-

This compound solution of known concentration.

-

Deionized water.

Procedure:

-

Sample Preparation: A known amount of this compound is dissolved in a specific volume of deionized water to create a solution of known concentration.

-

Titration Setup: The beaker containing the this compound solution is placed on a magnetic stirrer, and the pH electrode is immersed in the solution.

-

Titration: The standardized strong base is added incrementally from the burette. After each addition, the solution is allowed to stabilize, and the pH is recorded.[11][12]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acetic acid has been neutralized.[12]

Hygroscopicity Testing (Gravimetric Method)

This protocol describes a gravimetric method for assessing the hygroscopicity of this compound.

Apparatus:

-

Analytical balance.

-

Controlled humidity chamber or desiccator with a saturated salt solution to maintain a specific relative humidity (e.g., ammonium chloride for ~79.5% RH).[13]

-

Weighing dishes.

Procedure:

-

Sample Preparation: A known weight of dried this compound is placed in a pre-weighed dish.

-

Exposure: The dish with the sample is placed in the controlled humidity chamber at a constant temperature.[14]

-

Weight Measurement: The weight of the sample is monitored at regular intervals until a constant weight is achieved, indicating that equilibrium with the surrounding humidity has been reached.[14]

-

Calculation: The percentage of moisture absorbed is calculated based on the initial and final weights of the sample.[14]

Crystal Structure Analysis (X-ray Crystallography)

This protocol provides a general workflow for determining the crystal structure of this compound.

Procedure:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown from a supersaturated solution, often by slow evaporation of the solvent.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head. For data collection at low temperatures to minimize radiation damage, the crystal is typically cryo-protected and flash-cooled in liquid nitrogen.[15]

-

Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[16]

-

Structure Determination and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are then determined (structure solution) and refined to obtain a precise three-dimensional structure.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key relationships and processes related to this compound.

Caption: Synthesis of this compound.

Caption: Antimicrobial Mechanism of Action.

Caption: Role in Pharmaceutical Formulations.

References

- 1. Page loading... [wap.guidechem.com]

- 2. mondstar.com [mondstar.com]

- 3. This compound – Food Grade Preservative and Buffering Agent_Preservatives_Food additives_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]

- 4. This compound | C4H8KO4+ | CID 162367992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. novarion.net [novarion.net]

- 7. vinipul.com [vinipul.com]

- 8. Potassium acetate - Wikipedia [en.wikipedia.org]

- 9. This compound - Ataman Kimya [atamanchemicals.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. gea.com [gea.com]

- 14. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]

- 15. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]

- 16. Crystallization of a potassium ion channel and X-ray and neutron data collection - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Decomposition of Potassium Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium diacetate, a compound of acetic acid and potassium acetate, is utilized in the pharmaceutical and food industries as a buffering and antimicrobial agent.[1] Understanding its thermal stability and decomposition pathway is crucial for ensuring product quality, safety, and stability, particularly in formulations subjected to thermal stress during manufacturing or storage. This technical guide provides an in-depth analysis of the thermal decomposition of this compound, drawing upon studies of its principal component, potassium acetate, due to the limited availability of direct research on the diacetate form.

Thermal Decomposition Profile

The thermal decomposition of potassium acetate, and by extension this compound, is a multi-stage process involving dehydration, decomposition, and the formation of various gaseous and solid products. The precise nature of this process is influenced by factors such as the heating rate and the composition of the surrounding atmosphere.

Quantitative Decomposition Data

The following table summarizes the key temperature ranges and products observed during the thermal decomposition of potassium acetate-containing compounds, which can be considered indicative for this compound.

| Temperature Range (°C) | Event | Gaseous Products | Solid Residue | Analytical Technique | Reference |

| 50-100 | Loss of adsorbed water | Water (H₂O) | Kaolinite-KAc | TG-FTIR-MS | [2] |

| 260-320 | Loss of water linked to acetate | Water (H₂O) | Kaolinite-KAc | TG-FTIR-MS | [2] |

| 320-550 | Decomposition of intercalated potassium acetate | Acetic acid (CH₃COOH), Acetone ((CH₃)₂CO), Carbon dioxide (CO₂) | - | TG-FTIR-MS | [2] |

| 650-780 | Dehydroxylation | Water (H₂O) | - | TG-FTIR-MS | [2] |

Note: The data is derived from a study on kaolinite-potassium acetate intercalation complex.

Decomposition Kinetics

The kinetics of the thermal decomposition of metal acetates, including potassium acetate, have been investigated using thermogravimetric analysis (TGA). Such studies allow for the determination of kinetic parameters like the order of reaction and activation energy, which are crucial for predicting the stability and decomposition rate under different temperature conditions.[3]

Experimental Protocols

The investigation of the thermal decomposition of this compound and its components relies on several key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

A small sample of this compound (typically 10-15 mg) is placed in a high-purity alumina or platinum crucible.[3]

-

The crucible is loaded into a thermogravimetric analyzer.

-

The sample is heated at a constant rate, for example, 10°C/min.[3]

-

A constant flow of an inert gas, such as nitrogen (e.g., 40 ml/min), is maintained over the sample to purge any volatile decomposition products.[3]

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve plots the percentage of mass loss against temperature, revealing the different stages of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

-

A known mass of this compound is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The temperature of the cell is increased at a constant rate.

-

The differential heat flow to the sample and reference is measured and plotted against temperature.

-

Endothermic or exothermic peaks on the DSC curve indicate phase transitions or decomposition events.

Hyphenated Techniques: TG-FTIR-MS

Objective: To identify the gaseous products evolved during thermal decomposition.

Methodology:

-

A thermogravimetric analyzer is coupled to a Fourier-Transform Infrared (FTIR) spectrometer and a Mass Spectrometer (MS).

-

As the sample is heated in the TGA, the evolved gases are transferred via a heated transfer line to the FTIR gas cell and the MS inlet.

-

The FTIR spectrometer records the infrared spectrum of the evolved gases, allowing for the identification of functional groups and specific molecules.

-

Simultaneously, the mass spectrometer measures the mass-to-charge ratio of the gas molecules, providing further confirmation of their identity.[2]

Decomposition Pathway

The thermal decomposition of potassium acetate, the primary component of this compound, is proposed to proceed through the formation of acetone and potassium carbonate.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for studying the thermal decomposition of this compound.

Caption: Workflow for thermal decomposition analysis of this compound.

References

The Hygroscopic Nature of Potassium Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Hygroscopicity of Acetate Salts

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For crystalline solids like potassium diacetate, this phenomenon is critically defined by the Critical Relative Humidity (CRH). The CRH is the specific relative humidity (RH) at a given temperature above which a substance will begin to absorb moisture from the atmosphere, and below which it will not. If the ambient humidity surpasses the CRH, the substance will continue to absorb water until it dissolves, a process known as deliquescence.[1]

This compound is described as a white, crystalline, deliquescent powder, indicating its propensity to absorb atmospheric moisture.[1] This property is vital for drug development professionals and formulation scientists to consider, as moisture uptake can significantly impact a substance's physical and chemical stability, flowability, and overall product performance.

While direct experimental values for this compound are not available in the searched literature, data for the related compound, potassium acetate, provides a valuable benchmark. Potassium acetate is also a white, deliquescent crystalline powder.[2] Its deliquescence point, or CRH, is approximately 23.3% RH at 20°C.[2] Furthermore, a saturated solution of potassium acetate maintains an equilibrium relative humidity of about 22.5% at 25°C, a property utilized in creating controlled humidity environments for laboratory experiments.[3][4]

Quantitative Data on the Hygroscopicity of Acetate Salts

Precise quantitative data on the hygroscopic behavior of this compound is essential for predicting its stability and compatibility in various formulations. The following table summarizes the available data for potassium acetate, which can serve as a comparative reference.

| Compound | Parameter | Value | Temperature (°C) | Reference(s) |

| Potassium Acetate | Critical Relative Humidity (CRH) | ~23.3% | 20 | [2] |

| Potassium Acetate | Equilibrium RH (Saturated Solution) | 22.5% | 25 | [3][4] |

| Sodium Acetate | Critical Relative Humidity (CRH) | 39-42% | Not Specified | [5] |

Note: Extensive searches did not yield specific quantitative hygroscopicity data (CRH, moisture sorption isotherms) for this compound.

Experimental Protocols for Determining Hygroscopicity

To ascertain the hygroscopic characteristics of this compound, several established experimental methodologies can be employed. The two primary techniques are Dynamic Vapor Sorption (DVS) and the Static Gravimetric Method using saturated salt solutions.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, stepwise variation in relative humidity at a constant temperature.[6][7] This method allows for the determination of moisture sorption and desorption isotherms, providing insights into the kinetics of water uptake and loss.

Experimental Protocol for DVS Analysis of this compound:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change falls below a predefined threshold).

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate a moisture sorption-desorption isotherm. The CRH can be identified as the RH level at which a sharp increase in moisture uptake occurs.

Static Gravimetric Method (Saturated Salt Solutions)

This traditional method involves exposing a sample to a series of constant humidity environments created by saturated salt solutions in sealed chambers (desiccators).[8] The change in the sample's mass is measured gravimetrically over time until equilibrium is reached.

Experimental Protocol for Static Gravimetric Analysis of this compound:

-

Preparation of Controlled Humidity Chambers: A series of desiccators are prepared, each containing a saturated solution of a specific salt to maintain a known, constant relative humidity at a given temperature. A range of salt solutions is chosen to cover the desired RH spectrum.

-

Sample Preparation: Pre-weighed samples of dried this compound are placed in sample holders within each desiccator.

-

Equilibration: The desiccators are sealed and placed in a temperature-controlled environment (e.g., an incubator at 25°C). The samples are periodically weighed until a constant mass is achieved, indicating equilibrium with the surrounding atmosphere.

-

Data Analysis: The equilibrium moisture content is calculated for each relative humidity level. A plot of equilibrium moisture content versus relative humidity yields the moisture sorption isotherm. The CRH is identified as the point of sharp inflection in the isotherm.

Visualizations of Experimental Workflows and Influencing Factors

The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining hygroscopicity and the key factors that influence this property.

Implications for Drug Development and Formulation

A thorough understanding of the hygroscopic nature of this compound is crucial for its effective use in pharmaceutical and food applications.

-

Stability: Moisture uptake can lead to physical changes such as caking and deliquescence, as well as chemical degradation of the active pharmaceutical ingredient (API) or food components.

-

Manufacturing: The flow properties of powders are highly sensitive to moisture content. Uncontrolled humidity during manufacturing can lead to processing issues such as poor flow from hoppers and inaccurate dosing.

-

Packaging and Storage: Knowledge of the CRH is essential for defining appropriate storage conditions and selecting suitable packaging materials with adequate moisture barrier properties to ensure product quality and shelf-life.

Conclusion

References

- 1. novarion.net [novarion.net]

- 2. Potassium acetate - CAMEO [cameo.mfa.org]

- 3. davidpublisher.com [davidpublisher.com]

- 4. USE OF STATIC AND DYNAMIC ISOTHERMS FOR BOTH EQUILIBRIUM AND KINETIC CHARACTERIZATION OF THE WATER SORPTION BEHAVIOR OF FOOD MATERIALS - UNIVERSITY OF ILLINOIS [portal.nifa.usda.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 7. tainstruments.com [tainstruments.com]

- 8. Humidity Fixed Points of Binary Saturated Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Potassium Diacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of potassium diacetate in organic solvents. Recognizing the limited availability of specific quantitative data in publicly accessible literature, this document focuses on delivering qualitative solubility information, comparative data for the related compound potassium acetate, and a detailed experimental protocol for researchers to determine solubility in their own laboratories. This guide is intended to be a practical resource for scientists and professionals in drug development and other research fields where the dissolution of this compound in non-aqueous media is a critical parameter.

Introduction to this compound

This compound (KCH₃COO·CH₃COOH) is a molecular compound of potassium acetate and acetic acid. It is a white, crystalline, and deliquescent solid commonly used in the food industry as a preservative and acidity regulator, where it is designated by the E number E261. Beyond its applications in food science, its properties as a salt of a weak acid and a strong base, and its potential as a source of potassium and acetate ions, make it a compound of interest in various chemical and pharmaceutical research and development settings.

Understanding the solubility of this compound in organic solvents is crucial for a range of applications, including:

-

Reaction Chemistry: Utilizing it as a reagent or catalyst in non-aqueous reaction media.

-

Crystallization and Purification: Developing processes for its purification or the crystallization of other compounds from organic solvents.

-

Formulation Development: Creating non-aqueous formulations in the pharmaceutical and other industries.

-

Analytical Chemistry: Preparing standards and samples for analysis in organic matrices.

Solubility Data

A thorough review of scientific literature reveals a notable scarcity of specific quantitative solubility data for this compound in a wide array of organic solvents. The available information is largely qualitative.

Qualitative Solubility of this compound

This compound is generally described as being soluble in water and alcohols, and insoluble in less polar solvents like ether and acetone.[1] One source provides a semi-quantitative description of its solubility as "35% soluble in alcohol," though the specific alcohol and temperature are not defined.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Solubility |

| Protic | Water | Soluble |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Aprotic | Acetone | Insoluble |

| Ether | Insoluble |

Quantitative Solubility of Potassium Acetate (A Related Compound)

Due to the lack of extensive quantitative data for this compound, the solubility of its primary component, potassium acetate (CH₃COOK), is presented below as a proxy. This data can offer general guidance on the expected solubility trends in various organic solvents. It is important to note that the presence of acetic acid in the this compound crystal lattice will influence its solubility, and therefore, these values should be considered as estimates.

Table 2: Quantitative Solubility of Potassium Acetate in Select Organic Solvents

| Solvent | Temperature (°C) | Solubility (g / 100g of solvent) |

| Methanol | 15 | 24.24 |

| Methanol | 73.4 | 53.54 |

| Ethanol | Not Specified | 16.3 |

| Dimethylformamide (DMF) | Not Specified | 0.09 |

Data for potassium acetate, not this compound.[2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest, based on the widely accepted isothermal shake-flask method.[2]

Materials and Equipment

-

This compound (analytical grade, finely powdered)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Screw-cap vials or flasks

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, IC, or titration apparatus)

Experimental Procedure

-

Sample Preparation: Add an excess amount of finely powdered this compound to a series of screw-cap vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume or mass of the organic solvent into each vial.

-

Equilibration: Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed volumetric flask.

-

Quantification:

-

Accurately weigh the collected filtrate and then dilute it to a known volume with the same organic solvent.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method. Suitable methods include:

-

High-Performance Liquid Chromatography (HPLC): For the quantification of the acetate or diacetate anion.

-

Ion Chromatography (IC): For the quantification of the potassium cation.

-

Acid-Base Titration: Titrating the basicity of the diacetate in a non-aqueous medium.

-

Atomic Absorption/Emission Spectroscopy (AAS/AES): For the determination of the potassium concentration.

-

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in g/100g of solvent or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While there is a clear gap in the published literature regarding comprehensive quantitative solubility data for this compound in organic solvents, this guide provides the available qualitative information and data for the related compound, potassium acetate, to inform researchers. The core of this document is the detailed experimental protocol, which empowers scientists and drug development professionals to determine the solubility of this compound in their specific solvent systems of interest. This practical approach enables the generation of crucial data for advancing research and development in various scientific disciplines.

References

An In-depth Technical Guide to the Molecular Formula and Weight Determination of Potassium Diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula and the experimental determination of the molecular weight of potassium diacetate. This document is intended to serve as a practical resource, offering detailed methodologies and structured data for professionals in research and development.

Molecular Formula and Structure

This compound, also known to be potassium hydrogen diacetate, is a compound that consists of a potassium cation (K⁺) associated with two acetate units linked by a hydrogen bond. The correct molecular formula for this compound is C₄H₇KO₄ . This formulation arises from the association of one potassium ion, one acetate anion (CH₃COO⁻), and one molecule of acetic acid (CH₃COOH).

The presence of the hydrogen bond between the two acetate moieties is a key structural feature. This structure is distinct from a simple mixture of potassium acetate and acetic acid.

Molecular Weight

The theoretical molecular weight of this compound can be calculated from its molecular formula, C₄H₇KO₄, using the atomic weights of its constituent elements:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Potassium (K): 39.098 u

-

Oxygen (O): 15.999 u

Calculation: (4 × 12.011) + (7 × 1.008) + (1 × 39.098) + (4 × 15.999) = 48.044 + 7.056 + 39.098 + 63.996 = 158.194 g/mol

The following table summarizes the molecular formula and weight information for this compound, along with related compounds for clarity.

| Compound Name | Common Synonym | Molecular Formula | Theoretical Molecular Weight ( g/mol ) | Notes |

| This compound | Potassium Hydrogen Diacetate | C₄H₇KO₄ | 158.19 | The focus of this guide. A complex of potassium acetate and acetic acid. |

| Potassium Acetate | - | C₂H₃KO₂ | 98.14 | A simple salt of potassium and acetic acid.[1] |

| Acetic Acid | - | CH₃COOH | 60.05 | A constituent of this compound. |

Experimental Determination of Molecular Weight

The molecular weight of this compound can be determined experimentally using several analytical techniques. Below are detailed protocols for some of the most common and effective methods.

Acid-Base Titration

This method determines the equivalent weight of the acidic component of this compound. Since this compound contains one mole of titratable acetic acid per mole of the compound, this method can be used to determine its molecular weight.

Experimental Protocol:

-

Standardization of Titrant:

-

Prepare a ~0.1 M sodium hydroxide (NaOH) solution.

-

Accurately weigh approximately 0.4-0.6 g of primary standard potassium hydrogen phthalate (KHP), previously dried at 110°C for 2 hours.[2]

-

Dissolve the KHP in ~50 mL of deionized water in a 250 mL Erlenmeyer flask.

-

Titrate the KHP solution with the NaOH solution to a faint, persistent pink endpoint.[5]

-

Repeat the standardization at least three times and calculate the average molarity of the NaOH solution.

-

-

Titration of this compound:

-

Accurately weigh approximately 0.5 g of this compound into a 250 mL Erlenmeyer flask.

-

Dissolve the sample in ~50 mL of deionized water.

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate the this compound solution with the standardized NaOH solution to a faint, persistent pink endpoint.

-

Record the volume of NaOH solution used.

-

Repeat the titration at least three times.

-

-

Calculation of Molecular Weight:

-

The reaction is: KH(CH₃COO)₂ + NaOH → KCH₃COO + NaCH₃COO + H₂O

-

Moles of NaOH = Molarity of NaOH × Volume of NaOH (in L)

-

Since the mole ratio of this compound to NaOH is 1:1, Moles of this compound = Moles of NaOH.

-

Experimental Molecular Weight = Mass of this compound (in g) / Moles of this compound.

-

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique suitable for determining the molecular weight of ionic and polar compounds like this compound without significant fragmentation.[6][7]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 µM) in a suitable solvent system, such as a mixture of water and methanol.[8]

-

-

Instrumental Parameters (Illustrative):

-

Ionization Mode: Positive and Negative ion modes should be tested. In positive mode, adducts with cations like sodium ([M+Na]⁺) or the intact cation [K]⁺ might be observed. In negative mode, the diacetate anion [H(CH₃COO)₂]⁻ is expected.

-

Capillary Voltage: ~3-4 kV

-

Cone Voltage: Low voltage (e.g., 20-30 V) to minimize in-source fragmentation.

-

Source Temperature: ~100-150 °C

-

Desolvation Temperature: ~250-350 °C

-

Nebulizing Gas (e.g., Nitrogen) Flow: As per instrument manufacturer's recommendation.

-

-

Data Analysis:

-

In the positive ion mode spectrum, look for a peak corresponding to the potassium ion adduct of the diacetate molecule, [C₄H₇KO₄ + K]⁺, or more likely, the observation of the potassium cation itself at m/z ~39.

-

In the negative ion mode spectrum, the primary ion expected is the hydrogen diacetate anion, [H(CH₃COO)₂]⁻, with an m/z of 119.07. The molecular weight can be inferred from this observation.

-

Vapor Pressure Osmometry (VPO)

VPO is a technique used to determine the number-average molecular weight of a solute by measuring the lowering of the vapor pressure of a solvent.[9] This method is suitable for relatively low molecular weight compounds.

Experimental Protocol:

-

Instrument Calibration:

-

Calibrate the VPO instrument using a standard of known molecular weight (e.g., benzil or sucrose) in the chosen solvent. This calibration determines the instrument constant (K).[9]

-

-

Sample Preparation:

-

Prepare a series of solutions of this compound in a suitable solvent (e.g., deionized water) at different, accurately known concentrations (e.g., 0.01, 0.02, 0.05, 0.1 mol/kg).

-

-

Measurement:

-

Measure the change in resistance (ΔR) or voltage (ΔV) for each solution relative to the pure solvent at a constant temperature.

-

-

Calculation of Molecular Weight:

-

Plot ΔR/c (or ΔV/c) against the concentration (c).

-

Extrapolate the plot to zero concentration to obtain the value of (ΔR/c)₀ or (ΔV/c)₀.

-

The number-average molecular weight (Mn) is calculated using the formula: Mn = K / (ΔR/c)₀ or Mn = K / (ΔV/c)₀.

-

Elemental Analysis (CHN Analysis)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample.[10][11] For this compound, determining the carbon and hydrogen content can be used to verify the molecular formula and thus the molecular weight.

Experimental Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is pure and completely dry. A minimum of 5mg is typically required.[10]

-

-

Instrumental Analysis:

-

The analysis is performed using a CHN elemental analyzer, which employs dynamic flash combustion of the sample.[10] The combustion products (CO₂ and H₂O) are separated and quantified.

-

-

Data Analysis:

-

The instrument software calculates the percentage of carbon and hydrogen in the sample.

-

Compare the experimental percentages with the theoretical percentages calculated from the molecular formula C₄H₇KO₄:

-

%C = (4 × 12.011 / 158.194) × 100% = 30.37%

-

%H = (7 × 1.008 / 158.194) × 100% = 4.46%

-

-

Good agreement between the experimental and theoretical values confirms the molecular formula.

-

Visualization of Logical Relationships

The following diagram illustrates the constituent parts of this compound.

Caption: Logical components of this compound.

Conclusion

This technical guide has established the correct molecular formula of this compound as C₄H₇KO₄, with a corresponding theoretical molecular weight of approximately 158.19 g/mol . Detailed experimental protocols for the determination of its molecular weight using acid-base titration, mass spectrometry, vapor pressure osmometry, and elemental analysis have been provided to aid researchers in the accurate characterization of this compound. The provided diagram illustrates the chemical relationships between the constituent parts of this compound.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 4. alameda.edu [alameda.edu]

- 5. scribd.com [scribd.com]

- 6. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 7. web.uvic.ca [web.uvic.ca]

- 8. mdpi.com [mdpi.com]

- 9. Vapor pressure osmometry - Wikipedia [en.wikipedia.org]

- 10. chem.ubc.ca [chem.ubc.ca]

- 11. infinitalab.com [infinitalab.com]

An In-depth Technical Guide on the Investigation of the Natural Occurrence of Potassium Diacetate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium diacetate (E261) is a well-established synthetic food additive and preservative, widely utilized for its antimicrobial properties. This technical guide provides a comprehensive investigation into the natural occurrence of this compound. Through an extensive review of scientific literature, this document establishes that while the constituent components of this compound—potassium and acetic acid—are ubiquitous in nature, there is no scientific evidence to support the natural occurrence of the this compound compound itself. This guide details the natural presence of its precursors, the synthetic manufacturing process of this compound, and its established applications. Furthermore, it outlines experimental protocols for the detection of acetate and potassium in various matrices and presents relevant biochemical pathways.

Introduction: The Question of Natural Occurrence

This compound, a compound of potassium acetate and acetic acid, is a commercially significant food preservative and de-icing agent.[1] Its efficacy in inhibiting the growth of molds and bacteria has led to its widespread use in processed foods.[1][2] This has prompted interest in its potential natural origins. This investigation sought to determine if this compound is a naturally occurring compound in botanical, microbial, or animal sources.

Despite a thorough review of scientific literature, no direct evidence of the natural occurrence of this compound has been found. It is consistently referred to as a synthetic substance.[2][3] However, its constituent parts, potassium and acetic acid, are fundamental to many biological systems.

-

Acetic Acid: A product of fermentation, acetic acid is naturally present in fermented foods and beverages.[4] It is also involved in plant metabolism.[5]

-

Potassium: As an essential mineral, potassium is abundant in a vast array of natural sources, including fruits, vegetables, and animal tissues.[6]

-

Potassium Acetate: This salt of acetic acid is used in agricultural applications and is readily absorbed by plants.[7][8]

This guide will, therefore, first explore the natural prevalence of these components and then detail the synthetic production and characteristics of this compound.

Natural Occurrence of Constituent Components

Acetic Acid in Nature

Acetic acid is a key intermediate in the metabolism of most life forms. In the form of acetyl-CoA, it is central to the metabolism of carbohydrates and fats.[9] It is also a common end-product of microbial fermentation.

dot

Caption: Simplified pathway of acetic acid production by microorganisms.

Potassium in Natural Systems

Potassium is a vital macronutrient for plants, animals, and microorganisms. In plants, it plays a crucial role in enzyme activation, photosynthesis, and water regulation.[7] Fruits and vegetables are particularly rich sources of potassium.

Synthesis and Properties of this compound

This compound is synthetically produced through the reaction of acetic acid with potassium hydroxide or potassium carbonate.[2]

dot

Caption: Synthesis of this compound from acetic acid and potassium hydroxide.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₄H₇KO₄ | [3] |

| Molar Mass | 150.19 g/mol | [3] |

| Appearance | White crystalline powder | [3] |

| Solubility in Water | Highly soluble | [3] |

| E Number | E261 | [2] |

Applications of this compound

The primary application of this compound is as a food preservative and acidity regulator.[1][2] It is effective against a broad spectrum of microorganisms, including bacteria and molds.[1][10]

Table 2: Common Food Applications of this compound

| Food Category | Purpose | Reference |

| Processed Meats | Inhibition of spoilage bacteria (e.g., Listeria monocytogenes) | [1][11] |

| Bakery Products | Mold inhibition, moisture retention | [12] |

| Cheese | Mold inhibition, pH stabilization | [12] |

| Salad Dressings | Preservation, flavor enhancement | [3] |

Experimental Protocols for Detection of Acetate and Potassium

While no protocols exist for the detection of naturally occurring this compound, established methods are available for its constituent components.

Determination of Acetate Content

Method: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

For liquid samples (e.g., fruit juice, fermented beverages), filter through a 0.45 µm membrane filter.[13]

-

For solid samples, perform an aqueous extraction followed by centrifugation and filtration of the supernatant.

-

-

Chromatographic Conditions:

-

Quantification:

-

Prepare a standard curve using known concentrations of acetic acid.

-

Compare the peak area of the sample to the standard curve to determine the acetate concentration.

-

dot

Caption: Workflow for the analysis of acetate using HPLC.

Determination of Potassium Content

Method: Flame Photometry or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

-

Sample Preparation:

-

Homogenize the sample.

-

Perform acid digestion (e.g., with nitric acid) to bring the potassium into solution and remove organic matter.

-

-

Instrumentation:

-

Flame Photometer: Aspirate the diluted, digested sample into the flame and measure the emission at the characteristic wavelength for potassium (766.5 nm).

-

ICP-OES: Introduce the sample into the plasma and measure the emission at the appropriate wavelength for potassium.

-

-

Quantification:

-

Generate a calibration curve using standard solutions of known potassium concentrations.

-

Determine the potassium concentration in the sample by comparing its emission intensity to the calibration curve.

-

Conclusion

Based on an extensive review of the available scientific literature, there is no evidence to support the natural occurrence of this compound. While its constituent components, potassium and acetic acid, are widespread in nature, the compound itself is recognized as a synthetic substance. The primary role of this compound is as a food preservative, where it is valued for its antimicrobial properties. This guide has provided a thorough investigation into the topic, detailing the natural presence of its precursors, its synthesis, applications, and relevant analytical methodologies. Future research employing advanced analytical techniques on matrices with high concentrations of both potassium and acetate could definitively confirm the absence of naturally occurring this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. foodadditives.net [foodadditives.net]

- 3. SATHEE: Chemistry Potassium Acetate [sathee.iitk.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Simple and universal function of acetic acid to overcome the drought crisis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potassium • The Nutrition Source [nutritionsource.hsph.harvard.edu]

- 7. altiras.com [altiras.com]

- 8. What kind of fertilizer is Potassium Acetate?_Chemicalbook [chemicalbook.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Characterization of Natural Antimicrobials in Food System [scirp.org]

- 11. Potassium acetate and potassium lactate enhance the microbiological and physical properties of marinated catfish fillets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. vinipul.com [vinipul.com]

- 13. jasco-global.com [jasco-global.com]

- 14. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 15. researchgate.net [researchgate.net]

Spectroscopic Analysis of Potassium Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of potassium diacetate (also known as potassium hydrogen diacetate, KH(CH₃COO)₂), focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the characterization of this compound.

Introduction to this compound

This compound is the potassium salt of the diacetate anion, formed by a strong hydrogen bond between an acetic acid molecule and an acetate ion. Its chemical formula is C₄H₇KO₄, and its CAS number is 4251-29-0.[1][2] It is used in various industries, including as a food preservative and a de-icing agent. Spectroscopic analysis is crucial for confirming its structure and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to be a composite of the spectra of potassium acetate and acetic acid, with characteristic shifts due to the strong hydrogen bond.

Expected FTIR Spectral Data

Due to the limited availability of specific experimental FTIR data for this compound in publicly accessible literature, the following table summarizes the expected characteristic absorption bands. These are based on the known vibrational modes of acetates, carboxylic acids, and molecules with strong hydrogen bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3200 - 2500 (very broad) | The strong hydrogen bond in the diacetate anion leads to a very broad and low-frequency O-H stretching band. |

| C-H stretch (asymmetric) | ~2960 | Asymmetric stretching of the methyl C-H bonds. |

| C-H stretch (symmetric) | ~2870 | Symmetric stretching of the methyl C-H bonds. |

| C=O stretch (asymmetric) | ~1710 | Asymmetric stretching of the carbonyl group, similar to dimeric carboxylic acids. |

| C=O stretch (symmetric) | ~1600 | Symmetric stretching of the carboxylate group. |

| C-H bend (asymmetric) | ~1450 | Asymmetric bending (scissoring) of the methyl C-H bonds. |

| C-H bend (symmetric) | ~1350 | Symmetric bending (umbrella) of the methyl C-H bonds. |

| C-O stretch | ~1300 | Stretching of the C-O single bond. |

| O-H bend (in-plane) | ~1400 - 1300 | In-plane bending of the O-H group. |

| O-H bend (out-of-plane) | ~920 (broad) | Out-of-plane bending of the O-H group, characteristic of hydrogen-bonded dimers. |

| C-C stretch | ~950 | Stretching of the carbon-carbon bond. |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid this compound.

-

Sample Preparation:

-

Thoroughly dry the this compound sample to remove any residual water, which can interfere with the spectrum.

-

Grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are the most relevant techniques.

Expected NMR Spectral Data

¹H NMR (Proton NMR)

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Description |

| -COOH | 10 - 13 | Singlet (broad) | The acidic proton involved in the strong hydrogen bond is expected to be significantly deshielded, resulting in a downfield chemical shift. The signal may be broad due to chemical exchange. |

| -CH₃ | ~1.9 - 2.1 | Singlet | The methyl protons of the two acetate units are expected to be chemically equivalent and appear as a single peak. |

¹³C NMR (Carbon-13 NMR)

| Carbon Type | Expected Chemical Shift (δ, ppm) | Description |

| -COO- | 175 - 180 | The carboxyl carbons are expected to be in a similar chemical environment, but may show slight differences due to the hydrogen bond. |

| -CH₃ | ~20 - 25 | The methyl carbons of the two acetate units are expected to be chemically equivalent. |

Experimental Protocol: NMR Spectroscopy

This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra of this compound.

-

Sample Preparation:

-

Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as protic solvents may lead to the exchange of the acidic proton.

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H spectrum. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative analysis if needed.

-

Acquire the ¹³C spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum and improve signal-to-noise.

-

Visualization of Analytical Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis and structural confirmation of this compound.

Conclusion

The spectroscopic analysis of this compound by FTIR and NMR provides essential information for its structural elucidation and quality control. While experimental data for this specific compound is not widely published, a thorough understanding of the spectroscopic properties of its constituent parts—acetate and acetic acid—and the influence of the strong intramolecular hydrogen bond allows for a reliable prediction of its spectral characteristics. The experimental protocols and analytical workflows presented in this guide provide a solid foundation for researchers and professionals working with this compound.

References

Methodological & Application

Potassium Diacetate as a Buffering Agent in Biological Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium diacetate, a compound of potassium acetate and acetic acid, is recognized for its role as a food preservative and flavoring agent. In the realm of biological research, while less common than its constituent, potassium acetate, it offers potential as a buffering agent. This document provides detailed application notes and protocols for the use of potassium acetate and, by extension, this compound, as a buffering agent in various biological assays. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on practical application and data interpretation.

Potassium acetate buffers are particularly useful in molecular biology and enzymatic assays where a specific pH in the acidic range (typically 3.8-5.8) is required.[1][2] The presence of the potassium ion can also be a critical factor in certain biological systems, making it a preferred alternative to sodium acetate in some contexts.[1]

Physicochemical Properties and Buffering Capacity

This compound is a salt of acetic acid and its potassium salt. In solution, it establishes an equilibrium between acetic acid and acetate ions, which provides its buffering capacity. The pKa of acetic acid is approximately 4.76, meaning that acetate-based buffers are most effective in the pH range of 3.8 to 5.8.

Table 1: Physicochemical Properties of Potassium Acetate

| Property | Value | Reference |

| Molecular Formula | C2H3KO2 | [2] |

| Molecular Weight | 98.14 g/mol | [2] |

| pKa (of acetic acid) | ~4.76 | [3] |

| Effective Buffering Range | pH 3.8 - 5.8 | [1][2] |

| Solubility in Water | High | [2] |

The buffering capacity of a potassium acetate/diacetate buffer is dependent on its concentration. A higher concentration of the buffer will provide a greater resistance to changes in pH upon the addition of an acid or base.[4][5]

Applications in Biological Assays

While specific literature on "this compound" as a buffer in a wide array of biological assays is limited, the use of "potassium acetate" buffers is well-documented. Given their chemical similarity, the applications of potassium acetate buffers can be considered relevant for this compound.

Molecular Biology: Nucleic Acid Precipitation

Potassium acetate is a standard reagent for the precipitation of DNA and RNA from aqueous solutions.[1] It is often used as a salt in conjunction with ethanol or isopropanol to facilitate the precipitation of nucleic acids. The potassium ions neutralize the negative charge of the phosphate backbone of the nucleic acids, allowing them to aggregate and precipitate out of solution.

This protocol describes the routine precipitation of DNA or RNA from a solution.

Materials:

-

3 M Potassium Acetate solution, pH 5.2-5.5 (sterile)

-

100% Ethanol (ice-cold)

-

70% Ethanol (ice-cold)

-

Nuclease-free water or TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)

-

Microcentrifuge

-

Pipettes and nuclease-free tips

Procedure:

-

To your nucleic acid sample, add 1/10th volume of 3 M Potassium Acetate solution (e.g., add 10 µL of 3 M Potassium Acetate to a 100 µL sample).

-

Mix thoroughly by vortexing gently.

-

Add 2 to 2.5 volumes of ice-cold 100% ethanol.

-

Invert the tube several times to mix.

-

Incubate at -20°C for at least 30 minutes to precipitate the nucleic acid. For very dilute samples, incubation can be extended overnight.

-

Centrifuge at >12,000 x g for 15-30 minutes at 4°C to pellet the nucleic acid.

-

Carefully decant the supernatant without disturbing the pellet.

-

Wash the pellet by adding 500 µL of ice-cold 70% ethanol. This step removes excess salt.

-

Centrifuge at >12,000 x g for 5 minutes at 4°C.

-

Carefully decant the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet, as it can be difficult to resuspend.

-

Resuspend the nucleic acid pellet in an appropriate volume of nuclease-free water or TE buffer.

Workflow for Nucleic Acid Precipitation

Caption: Workflow for DNA/RNA precipitation using potassium acetate.

Enzymatic Assays: β-Glucuronidase Activity

Potassium acetate buffer is suitable for enzymatic assays that require a mildly acidic pH. One specific application is in the assay of β-glucuronidase activity.[6]

This protocol is a general guideline for measuring β-glucuronidase activity using a potassium acetate buffer.

Materials:

-

100 mM Potassium Acetate buffer, pH 5.0

-

β-Glucuronidase enzyme solution

-

Substrate solution (e.g., p-nitrophenyl-β-D-glucuronide)

-

Stop solution (e.g., 0.2 M Sodium Carbonate)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare the 100 mM Potassium Acetate buffer by dissolving the appropriate amount of potassium acetate in water and adjusting the pH to 5.0 with acetic acid.

-

Set up the reaction by adding the following to a microcentrifuge tube or a well of a microplate:

-

X µL of 100 mM Potassium Acetate buffer, pH 5.0

-

Y µL of substrate solution

-

Z µL of nuclease-free water to bring the final volume to the desired amount.

-

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding A µL of the β-glucuronidase enzyme solution.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at the optimal temperature.

-